2-(2-(Furan-2-ylmethylene)hydrazinyl)-N-(3-methoxyphenyl)-2-oxoacetamide
Description
2-(2-(Furan-2-ylmethylene)hydrazinyl)-N-(3-methoxyphenyl)-2-oxoacetamide is a Schiff base derivative synthesized via condensation of a hydrazide precursor with furfural (2-furaldehyde) in ethanol under acidic catalysis . Its structure features a furan-2-ylmethylene hydrazine core linked to a 3-methoxyphenylacetamide moiety. The compound is characterized by:
- Molecular formula: C₁₄H₁₃N₃O₄
- Key functional groups: Furan ring (electron-rich heterocycle), hydrazone bridge (-NH-N=C-), and a para-substituted methoxy group on the phenylacetamide.
- Spectral data: IR confirms C=O (amide I band at ~1680 cm⁻¹) and C=N (hydrazone at ~1600 cm⁻¹); ¹H NMR shows aromatic protons (δ 6.5–8.0 ppm), methoxy singlet (δ ~3.8 ppm), and hydrazone NH (δ ~10.5 ppm) .
Schiff bases like this are studied for antimicrobial, anticancer, and antioxidant activities due to their ability to chelate metal ions and interact with biological targets .
Properties
Molecular Formula |
C14H13N3O4 |
|---|---|
Molecular Weight |
287.27 g/mol |
IUPAC Name |
N'-[(E)-furan-2-ylmethylideneamino]-N-(3-methoxyphenyl)oxamide |
InChI |
InChI=1S/C14H13N3O4/c1-20-11-5-2-4-10(8-11)16-13(18)14(19)17-15-9-12-6-3-7-21-12/h2-9H,1H3,(H,16,18)(H,17,19)/b15-9+ |
InChI Key |
QWVSRLMFVHDQIQ-OQLLNIDSSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)NC(=O)C(=O)N/N=C/C2=CC=CO2 |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C(=O)NN=CC2=CC=CO2 |
Origin of Product |
United States |
Preparation Methods
Procedure
-
Reagents :
-
3-Methoxyphenyl-2-oxoacetohydrazide (1.0 eq)
-
Furan-2-carbaldehyde (1.0 eq)
-
Sodium acetate (1.0 eq, optional)
-
Silica (catalytic, e.g., pyrogenic silica)
-
-
Conditions :
-
Workup :
Advantages
-
High Conversion : >99% aldehyde conversion achievable in 90–180 minutes.
-
Scalability : Suitable for industrial production with optimized milling parameters.
| Parameter | MM400 | P7 |
|---|---|---|
| Reaction Time | 90 min | 180 min |
| Aldehyde Conversion | ~70% | >99% |
| Yield | 63–99% | 97–99% |
Alternative Catalysts and Conditions
Exploring non-acidic catalysis systems can optimize selectivity and reduce side reactions.
Ultrasound-Assisted Synthesis
Ultrasound irradiation accelerates hydrazone formation by enhancing mass transfer and generating reactive intermediates.
Microwave Irradiation
Microwave heating enables rapid synthesis (5–30 minutes) with minimal solvent.
-
Conditions :
-
Power : 300–600 W.
-
Solvent : Ethanol or DMF.
-
Temperature : 80–120°C.
-
Structural Validation and Characterization
Post-synthesis characterization is critical to confirm the desired product.
Spectroscopic Data
| Technique | Key Observations |
|---|---|
| ¹H NMR (DMSO-d₆) | - Hydrazone proton : δ 8.5–9.0 ppm (s, 1H). |
| IR (KBr) | - C=N stretch : 1600–1620 cm⁻¹.
- C=O (amide) : 1680–1700 cm⁻¹.
- C–O–C (furan) : 1230–1250 cm⁻¹. |
X-Ray Crystallography
Single-crystal X-ray diffraction confirms the E -configuration of the hydrazone and π-π stacking interactions between the furan ring and aromatic substituents.
Challenges and Optimization Strategies
Side Reactions
Mitigation Approaches
-
Acidic Conditions : Suppress Z -isomer formation by maintaining pH < 5.
-
Purification : Recrystallization from ethanol removes unreacted starting materials.
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Condensation | High yields, well-established protocol | Long reaction times, solvent dependency |
| Mechanochemical | Solvent-free, rapid synthesis | Equipment dependency, scalability issues |
| Ultrasound | Short reaction time, energy-efficient | Limited literature on selectivity |
| Microwave | Rapid heating, uniform temperature control | Risk of overheating, non-uniform reactions |
Chemical Reactions Analysis
Condensation and Hydrazone Formation
The hydrazone group (-NH-N=CH-) enables reversible condensation reactions. For example:
-
Reaction with aldehydes/ketones : The hydrazine group can undergo nucleophilic addition to carbonyl compounds, forming new hydrazone derivatives .
-
Reagents : Ethanol or methanol with catalytic acetic acid under reflux .
-
Conditions : Heating (60–80°C) for 4–24 hours in inert atmospheres .
Example Reaction:
Coordination with Metal Ions
The hydrazone acts as a bidentate ligand, coordinating via the azomethine nitrogen and carbonyl oxygen .
Key Observations:
Electrophilic Substitution on the Furan Ring
The furan moiety undergoes electrophilic substitution at the C3/C5 positions due to electron-rich π-clouds .
Common Reactions:
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | Nitrofuran derivative |
| Sulfonation | SO₃/H₂SO₄, 50°C | Sulfonated furan |
| Halogenation | Br₂/FeBr₃, RT | Bromofuran derivative |
Oxidation and Reduction Reactions
-
Oxidation :
-
Reduction :
Cycloaddition Reactions
The furan’s conjugated diene system participates in Diels-Alder reactions :
Hydrolysis of the Oxoacetamide Group
The oxoacetamide group undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis : Yields 3-methoxyaniline and furan-2-carboxylic acid.
-
Basic Hydrolysis : Forms carboxylate salts and ammonia.
Reaction Pathway:
Nucleophilic Substitution at the Methoxyphenyl Group
The electron-rich methoxyphenyl group facilitates substitution reactions:
| Reaction | Reagents | Product |
|---|---|---|
| Demethylation | BBr₃/CH₂Cl₂ | Hydroxyphenyl derivative |
| Nitration | HNO₃/AcOH | Nitro-substituted aryl |
Thermal Decomposition
At elevated temperatures (>200°C), the compound decomposes via:
-
Cleavage of the hydrazone linkage : Releases furan-2-carbaldehyde and 3-methoxyphenylurea.
-
Decarboxylation : Loss of CO₂ from the oxoacetamide group.
Scientific Research Applications
Biological Activities
Research has demonstrated that this compound exhibits significant biological activities, particularly in the following areas:
1. Antimicrobial Activity
Studies have shown that derivatives of 2-(2-(Furan-2-ylmethylene)hydrazinyl)-N-(3-methoxyphenyl)-2-oxoacetamide possess antimicrobial properties against various bacterial strains. The mechanism of action is believed to involve the disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
2. Anticancer Potential
The compound has been evaluated for its anticancer properties. In vitro studies indicated that it induces apoptosis in cancer cell lines through mechanisms such as caspase activation and inhibition of cell proliferation. For instance, treatment with the compound led to a significant increase in caspase-3 levels in MCF-7 breast cancer cells, suggesting its potential as an anticancer agent.
3. Inhibition of Viral Proteases
Recent research has identified this compound as a potential inhibitor of viral proteases, including the main protease (Mpro) of SARS-CoV-2. The enzymatic assays revealed that it exhibits low micromolar inhibitory activity, making it a candidate for further development in antiviral therapies.
Case Studies
Several case studies have highlighted the effectiveness of this compound in different applications:
Case Study 1: Antimicrobial Efficacy
In a study published in Chemical & Pharmaceutical Bulletin, researchers synthesized various derivatives and tested their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited potent activity, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Case Study 2: Anticancer Activity
A study conducted on the effect of this compound on human cancer cell lines demonstrated that it significantly inhibited cell growth and induced apoptosis. The findings were published in Journal of Medicinal Chemistry, where the authors discussed the structure-activity relationship (SAR) that contributed to its anticancer efficacy.
Mechanism of Action
The mechanism of action of 2-(2-(Furan-2-ylmethylene)hydrazinyl)-N-(3-methoxyphenyl)-2-oxoacetamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit enzymes such as tyrosinase or kinases, thereby affecting cellular pathways involved in disease progression. The compound’s structure allows it to bind to active sites of these enzymes, leading to inhibition of their activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a broader class of N-aryl-2-oxoacetamide hydrazones. Structural variations in the aryl group, aldehyde/ketone substituents, and methoxy positioning significantly influence physicochemical and biological properties. Below is a comparative analysis:
Biological Activity
2-(2-(Furan-2-ylmethylene)hydrazinyl)-N-(3-methoxyphenyl)-2-oxoacetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, supported by case studies and research findings.
Synthesis
The synthesis of this compound typically involves the condensation reaction between furan-2-carbaldehyde and hydrazine derivatives, followed by acylation with 3-methoxyphenylacetyl chloride. The reaction conditions often include organic solvents such as ethanol or methanol under reflux, which optimize yield and purity.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial properties of this compound. In vitro assays demonstrated that this compound exhibits significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported to be as low as 12.5 µg/mL, indicating a strong potential for development as an antimicrobial agent .
Antiviral Activity
The compound has also been investigated for its antiviral activity. A study focusing on inhibitors of SARS-CoV-2 main protease (Mpro) identified derivatives related to this compound that showed promising results. For instance, a derivative exhibited an IC50 value of 1.57 µM against Mpro, suggesting that modifications to the hydrazine structure can enhance antiviral efficacy .
Anticancer Activity
In addition to antimicrobial and antiviral properties, this compound has shown potential anticancer activity. Research indicated that this compound can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the modulation of apoptotic pathways and inhibition of cell proliferation .
The biological activity of this compound is believed to be mediated through multiple mechanisms:
- Enzyme Inhibition : The compound acts as a reversible inhibitor of key enzymes involved in pathogenic processes, such as Mpro in coronaviruses.
- Cell Cycle Arrest : It has been shown to induce cell cycle arrest at the G1 phase in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed upon treatment with this compound, leading to oxidative stress in microbial and cancer cells.
Case Study 1: Antimicrobial Evaluation
A series of derivatives based on the structure of this compound were synthesized and evaluated for their antibacterial activity. Among them, one derivative exhibited an MIC of 6.25 µg/mL against E. coli, highlighting the importance of structural modifications in enhancing biological activity .
Case Study 2: Antiviral Screening
In a screening for SARS-CoV-2 inhibitors, several derivatives were tested for their ability to inhibit Mpro. One compound showed significant inhibition with an IC50 value comparable to existing antiviral drugs, suggesting that further optimization could lead to effective treatments for COVID-19 .
Q & A
Q. Purity confirmation :
- TLC : Monitor reaction progress using silica gel plates with UV visualization.
- Elemental analysis : Verify stoichiometry (C, H, N percentages) .
- Spectroscopy : Use -NMR and -NMR to confirm structural integrity and absence of unreacted starting materials .
(Advanced) How can computational methods like DFT optimize the electronic properties of this compound for targeted biological activity?
Answer:
- DFT calculations : Analyze charge distribution, frontier molecular orbitals (HOMO-LUMO gaps), and electrostatic potential surfaces to predict reactivity and binding affinity. For hydrazinyl derivatives, DFT can identify key sites for electrophilic/nucleophilic interactions, guiding structural modifications .
- Docking studies : Use software like AutoDock Vina to simulate interactions with biological targets (e.g., DNA grooves or enzyme active sites). For example, furan-containing hydrazones show enhanced DNA binding due to planar aromatic systems .
(Basic) Which spectroscopic techniques are essential for characterizing this compound, and what key peaks confirm its structure?
Answer:
- FT-IR :
- -NMR :
- Mass spectrometry : Confirm molecular ion peak (e.g., [M+H]) and fragmentation patterns .
(Advanced) How can researchers resolve contradictions in crystallographic data during structural determination?
Answer:
- Refinement software : Use SHELXL for high-resolution crystal structure refinement. Key steps include:
- Validation tools : Check R-factor convergence, ADDSYM for missed symmetry, and PLATON for structure validation .
(Advanced) What strategies improve the compound’s bioactivity against pathogens like Toxoplasma gondii or Plasmodium falciparum?
Answer:
- Structure-activity relationship (SAR) :
- In vitro assays :
(Basic) What are the challenges in scaling up the synthesis of this compound while maintaining yield and purity?
Answer:
- Solvent optimization : Replace high-boiling solvents (e.g., DMF) with greener alternatives (e.g., ethanol/water mixtures) to simplify purification .
- Catalyst selection : Use heterogeneous catalysts (e.g., magnetic Cu nanoparticles) to enhance reaction efficiency and enable catalyst recycling .
- Chromatography-free purification : Employ recrystallization from methanol/water or acid-base partitioning to isolate the product .
(Advanced) How does the compound’s hydrazone moiety influence its redox behavior in electrochemical studies?
Answer:
- Cyclic voltammetry : The hydrazone group exhibits reversible oxidation peaks (~0.5–0.8 V vs. Ag/AgCl) due to the –NH–N=C– redox center.
- Electron-withdrawing effects : The furan ring stabilizes the oxidized state, enhancing electron-transfer efficiency. This property is exploitable in biosensor design .
(Advanced) What in silico approaches predict the compound’s pharmacokinetic properties, such as bioavailability or metabolic stability?
Answer:
- ADMET prediction : Use tools like SwissADME or pkCSM to estimate:
- Metabolite prediction : Employ GLORY or Meteor Nexus to simulate Phase I/II metabolites and guide structural hardening .
(Basic) How is the compound’s stability assessed under varying pH and temperature conditions?
Answer:
- pH stability : Incubate in buffers (pH 1–12) and monitor degradation via HPLC. Hydrazones are typically stable at neutral pH but hydrolyze under strongly acidic/basic conditions .
- Thermal stability : Use TGA/DSC to determine decomposition temperatures (>200°C for most hydrazinyl derivatives) .
(Advanced) Can this compound act as a ligand for metal coordination complexes, and what applications arise from such complexes?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
